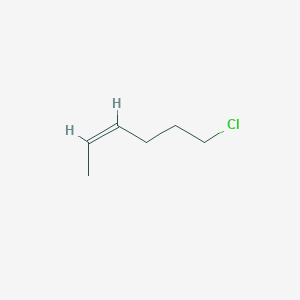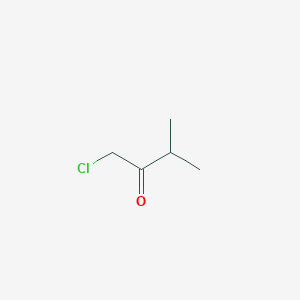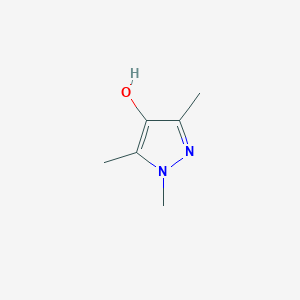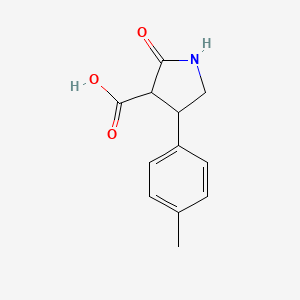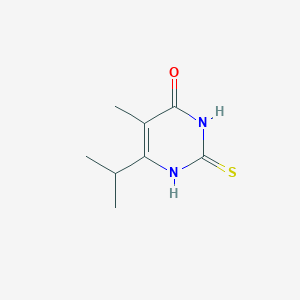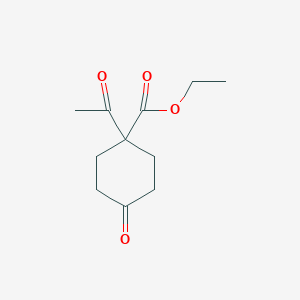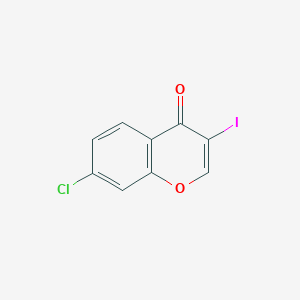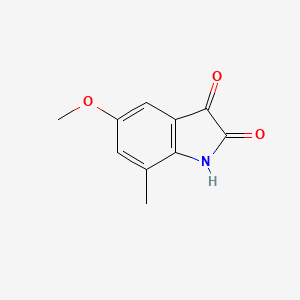
7-Methyl-5-methoxyisatin
Übersicht
Beschreibung
5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic compound belonging to the indole family. Indoles are significant in natural products and drugs due to their diverse biological activities. This compound is known for its unique structure, which includes a methoxy group at the 5-position and a methyl group at the 7-position of the indole ring .
Wissenschaftliche Forschungsanwendungen
5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
7-Methyl-5-methoxy Isatin, also known as 5-Methoxy-7-methyl-1H-indole-2,3-dione or 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione, is a versatile compound with a broad spectrum of biological activities. It’s worth noting that isatin derivatives have been reported to exhibit antiviral properties , and they have been used in the development of anti-breast cancer agents .
Mode of Action
For instance, some isatin derivatives have shown to establish hydrophobic interactions with enzymes, contributing to their antiviral efficacy .
Biochemical Pathways
Isatin derivatives have been reported to inhibit topo-ii, a key enzyme involved in dna replication and transcription .
Pharmacokinetics
For instance, 5-Methylisatin, a related compound, is reported to be soluble in methanol .
Result of Action
Isatin derivatives have been reported to possess many biological and pharmacological properties such as antitumor, antioxidant, antimicrobial, anti-mycobacterial, anthelmintic, analgesic, anti-inflammatory, antiviral, anticonvulsant, anticancer, anti-protozoa, anti-hiv, and dna cleavage .
Action Environment
It’s worth noting that the synthesis of isatin derivatives has been reported in water and aqueous media, highlighting the role of solvent environment in the synthesis of these compounds .
Biochemische Analyse
Biochemical Properties
5-Methoxy-7-methyl-1H-indole-2,3-dione plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the chlorinating activity of myeloperoxidase, an enzyme involved in the immune response This interaction suggests that 5-Methoxy-7-methyl-1H-indole-2,3-dione may have anti-inflammatory properties
Cellular Effects
The effects of 5-Methoxy-7-methyl-1H-indole-2,3-dione on cells and cellular processes are diverse. It has been observed to inhibit the growth of tobacco cells, an effect that can be partially reversed by indole and tryptophan . This suggests that 5-Methoxy-7-methyl-1H-indole-2,3-dione may influence cell signaling pathways and gene expression. Its impact on cellular metabolism is also of interest, as it may alter the metabolic flux and levels of various metabolites.
Molecular Mechanism
At the molecular level, 5-Methoxy-7-methyl-1H-indole-2,3-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of myeloperoxidase involves binding to the enzyme’s active site, preventing it from catalyzing its usual reactions . This binding interaction can lead to changes in gene expression, as the inhibition of myeloperoxidase can alter the cellular response to inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-7-methyl-1H-indole-2,3-dione can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that extended refluxing does not increase the yield of related indole compounds, suggesting that prolonged exposure to certain conditions may lead to degradation . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s inhibitory effects on cell growth and enzyme activity persist over time.
Dosage Effects in Animal Models
The effects of 5-Methoxy-7-methyl-1H-indole-2,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, toxic or adverse effects may be observed. For instance, high doses of indole derivatives have been associated with ulcerogenic activity and other adverse effects . Therefore, it is crucial to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
5-Methoxy-7-methyl-1H-indole-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by enzymes involved in the synthesis of arylacetic acid, an anti-inflammatory compound . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic state of the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, methanesulfonic acid in methanol can be used as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole dione to dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, dihydroindoles, and quinonoid derivatives, which have significant applications in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-2-methylindole
- 5-Methoxy-1H-indole-2,3-dione
- 7-Methyl-1H-indole-2,3-dione
Uniqueness
5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
5-methoxy-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-3-6(14-2)4-7-8(5)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROWQPRZTYDRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505153 | |
| Record name | 5-Methoxy-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343774-48-1 | |
| Record name | 5-Methoxy-7-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


